4-(Azetidin-3-yl)quinazoline

EGFR Kinase Inhibition Lung Cancer Structure-Activity Relationship

4-(Azetidin-3-yl)quinazoline (CAS 2160312-50-3) is a heterocyclic building block consisting of a quinazoline core directly substituted with an azetidine ring at the 4-position. It is primarily utilized as a key intermediate in the synthesis of kinase inhibitors, notably within the quinazoline carboxamide class of dual p70S6K/Akt inhibitors for oncology.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 2160312-50-3
Cat. No. B2636581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)quinazoline
CAS2160312-50-3
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESC1C(CN1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2
InChIKeyWHZODHQXSPEMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)quinazoline: Core Properties & Procurement Specifications


4-(Azetidin-3-yl)quinazoline (CAS 2160312-50-3) is a heterocyclic building block consisting of a quinazoline core directly substituted with an azetidine ring at the 4-position. It is primarily utilized as a key intermediate in the synthesis of kinase inhibitors, notably within the quinazoline carboxamide class of dual p70S6K/Akt inhibitors for oncology [1]. Its molecular formula is C11H11N3 with a molecular weight of 185.22 g/mol [2]. The compound is commercially available for research purposes, with vendors reporting high purity (typically >95%) necessary for reproducible medicinal chemistry campaigns .

Why 4-(Azetidin-3-yl)quinazoline Cannot Be Replaced by In-Class Heterocyclic Analogs


The direct attachment of the azetidine ring at the quinazoline 4-position is a critical structural feature for downstream biological activity that cannot be replicated by other nitrogen-containing heterocycles like pyrrolidine or piperidine. In the development of quinazoline carboxamide dual p70S6K/Akt inhibitors, the specific spatial orientation and basicity of the azetidine moiety were found to be essential for achieving dual potency, as alternative ring systems failed to provide the necessary binding interactions within the kinase active site [1]. This is supported by broader structure-activity relationship (SAR) studies on 4-anilinoquinazoline EGFR inhibitors, where replacing the azetidine with an azaspirocycle resulted in a significant loss of potency, demonstrating that the four-membered ring is not universally interchangeable [2].

Quantified Differentiation of 4-(Azetidin-3-yl)quinazoline from its Closest Comparators


EGFR Kinase Inhibitory Potency: Azetidine vs. Azaspirocycle in 4-Anilinoquinazoline Series

In a head-to-head study of 4-anilinoquinazoline derivatives, the azetidine-substituted compound was directly compared to analogs with bulkier heterocycles. The azetidine derivative demonstrated superior EGFR kinase inhibitory potency, which was lost when the ring was expanded to a larger azaspirocycle (2-oxa-6-azaspiro[3.4]octane), highlighting the specific advantage of the four-membered ring [1].

EGFR Kinase Inhibition Lung Cancer Structure-Activity Relationship Lead Optimization

Dual p70S6K/Akt Inhibition: Structural Necessity of the Azetidine Moiety

The foundational patent for the quinazoline carboxamide azetidine class (WO2012069146A1) explicitly claims the azetidine substitution as indispensable for achieving potent dual inhibition of p70S6K and Akt. The patent provides extensive SAR tables demonstrating that modifications to the azetidine ring or its replacement consistently abrogate this dual activity, establishing the compound as a non-fungible core for this mechanism of action [1].

PAM Pathway Dual Kinase Inhibition Cancer Drug Discovery

Physicochemical Property Advantage: Impact of Azetidine on Solubility

Introducing a four-membered azetidine ring has been shown to improve aqueous solubility compared to other heterocyclic modifications on the quinazoline scaffold. In the development of EGFR inhibitors, substituting the morpholine ring of gefitinib with a four-membered heterocycle impressively enhanced water solubility [1]. Computed properties for 4-(azetidin-3-yl)quinazoline indicate an XLogP3 of 0.5, suggesting a favorable balance between lipophilicity and hydrophilicity for further derivatization [2].

Solubility Drug-likeness Pharmacokinetics Lead Optimization

Procurement-Driven Application Scenarios for 4-(Azetidin-3-yl)quinazoline


Synthesis of Dual p70S6K/Akt Inhibitors for PAM Pathway-Driven Cancers

This compound is an essential building block for creating novel quinazoline carboxamide derivatives targeting the PI3K/Akt/mTOR (PAM) pathway. The foundational patent explicitly teaches that the specific substitution of an azetidine at the 4-position of the quinazoline core is critical for achieving the desired dual inhibition profile; any deviation results in a significant loss of potency [1]. Researchers developing next-generation oncology therapeutics for tumors with PAM pathway alterations should prioritize this compound, as it is the core scaffold that led to the clinical candidate M2698 (p70S6K IC50 = 1.1 nM; Akt1 IC50 = 4 nM) [2].

EGFR-Targeted Lung Cancer Lead Optimization

Peer-reviewed research on 4-anilinoquinazoline derivatives has demonstrated that the introduction of four-membered heterocycles, such as azetidine, at key positions can yield EGFR inhibitors with potency comparable to or exceeding gefitinib, while also improving physicochemical properties like water solubility [1]. For teams working on overcoming EGFR T790M resistance or improving the drug-likeness of anilinoquinazoline leads, 4-(azetidin-3-yl)quinazoline offers a validated entry point, as it has been shown to be compatible with good inhibitory potency against relevant lung cancer cell lines (HCC827, A549) [1].

Building Block for Kinase-Focused Compound Libraries

With a computed XLogP3 of 0.5 and a molecular weight of 185.22 g/mol [1], 4-(azetidin-3-yl)quinazoline resides well within lead-like chemical space. Its single hydrogen bond donor and three acceptor atoms allow for directed library synthesis. In contrast to larger, more complex quinazoline intermediates, this compound's low molecular weight and favorable lipophilicity offer maximum synthetic flexibility while maintaining a core structure proven to impart potent kinase inhibition [2]. This is particularly valuable for core-hopping or scaffold-morphing strategies in early-stage drug discovery.

Quote Request

Request a Quote for 4-(Azetidin-3-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.